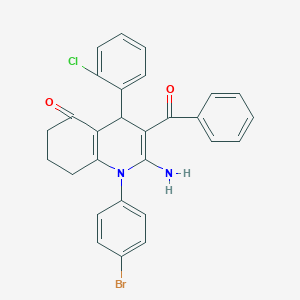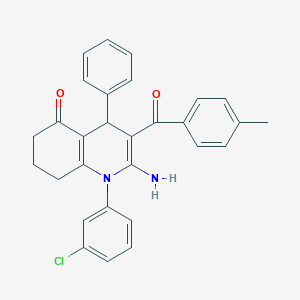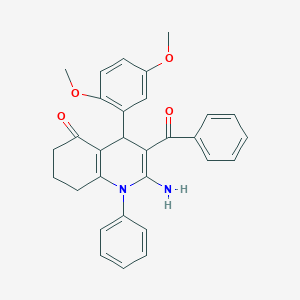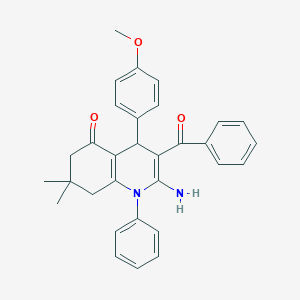![molecular formula C30H28N4O6S2 B304432 Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a thiazole derivative that has shown promising results in various studies.
作用機序
The mechanism of action of Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects:
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments is its potential therapeutic properties. This compound has shown promising results in various studies, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its safety and toxicity profile in animal models. Additionally, this compound could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.
合成法
The synthesis of Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate involves the reaction of 2-aminothiazole with 2-bromoacetic acid ethyl ester in the presence of sodium hydride. The resulting product is then reacted with 4-(3,4,5-trimethoxyphenyl)-6-phenyl-2-pyridinamine and 3-cyanopropanoic acid in the presence of triethylamine to obtain Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate.
科学的研究の応用
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate has been studied for its potential therapeutic properties. It has shown promising results in various studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate |
|---|---|
分子式 |
C30H28N4O6S2 |
分子量 |
604.7 g/mol |
IUPAC名 |
ethyl 2-[2-[[2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C30H28N4O6S2/c1-5-40-27(36)13-20-16-42-30(32-20)34-26(35)17-41-29-22(15-31)21(14-23(33-29)18-9-7-6-8-10-18)19-11-24(37-2)28(39-4)25(12-19)38-3/h6-12,14,16H,5,13,17H2,1-4H3,(H,32,34,35) |
InChIキー |
CWSHOJUSWTVWAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
正規SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B304366.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)

